2,3,7,8-Tetrachlorodibenzofuran

描述

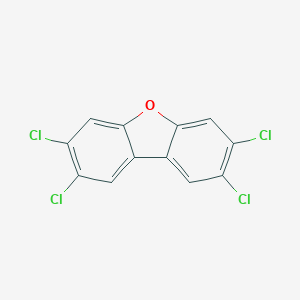

2,3,7,8-四氯二苯并呋喃是一种多氯二苯并呋喃,化学式为C₁₂H₄Cl₄O。 它属于氯代二苯并呋喃家族,该家族包含一个到八个氯原子连接到母体二苯并呋喃环系上 。该化合物以其环境持久性和潜在毒性而闻名。 它不是商业生产的,而是在各种工业过程中作为不需要的副产物形成 。

准备方法

2,3,7,8-四氯二苯并呋喃不是有意制造的。它通常是在涉及氯化化合物的工业过程中形成的副产物。 形成条件包括碱性介质、高于 150°C 的温度以及暴露于紫外线或形成自由基的物质 。在氯化农药的生产中,它是由邻氯苯酚的分子间缩合形成的。 此外,在氯化物存在下,前二苯并呋喃的分子内环化反应以及涉及有机氯或非氯有机化合物燃烧和热解的热废物处理过程也会导致它的形成 。

化学反应分析

2,3,7,8-四氯二苯并呋喃会经历各种化学反应,包括:

氧化: 它与过氧化氢 (H₂O₂) 及其阴离子反应,导致亲核芳香取代并形成含有 O-O 键的中间体.

还原: 该化合物可以在特定条件下还原,尽管详细的途径不太常见。

取代: 它可以发生亲核芳香取代反应,特别是在存在像甲炔基自由基 (CH) 这样的反应性自由基的情况下。这个反应可以根据反应条件形成多种产物。

科学研究应用

Environmental Monitoring

1. Detection and Measurement:

TCDF is often monitored in environmental samples due to its potential ecological impacts. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are commonly employed to detect TCDF in soil, water, and biological tissues. These methods allow for the quantification of TCDF levels in various ecosystems, facilitating assessments of contamination and exposure risks.

2. Toxic Equivalency Factors (TEFs):

The concept of TEFs is crucial for evaluating the toxicity of TCDF relative to other dioxins and furans. TEFs provide a standardized method for assessing the cumulative toxicity of complex mixtures containing TCDF and other related compounds. The U.S. Environmental Protection Agency (EPA) has established TEFs that are used in risk assessments to estimate the potential health effects associated with exposure to TCDF and its congeners .

Toxicological Research

1. Health Effects Studies:

Research has documented various health effects associated with TCDF exposure, particularly in animal models. Studies indicate that TCDF can induce carcinogenic effects in rodents, leading to liver tumors and other malignancies . These findings are critical for understanding the potential risks to human health, especially for populations exposed to contaminated environments.

2. Case Studies:

Several case studies illustrate the health impacts of TCDF exposure:

- A notable case involved two women with severe chloracne attributed to high levels of TCDD (which shares toxicological similarities with TCDF). One patient exhibited extremely high blood fat levels of TCDD, leading to significant health complications .

- Epidemiological studies have linked TCDF exposure to increased cancer risks among specific cohorts, such as workers in chemical manufacturing industries and residents near contaminated sites .

Risk Assessment

1. Human Health Risk Assessments:

Quantitative risk assessments have been conducted to evaluate the carcinogenic potential of TCDF in humans. These assessments utilize dose-response models based on animal data to estimate cancer risk probabilities associated with various exposure levels . For instance, conservative estimates suggest that daily doses as low as 0.15-2.4 pg/kg body weight could pose a significant cancer risk over a lifetime .

2. Environmental Risk Assessments:

Environmental risk assessments consider the ecological impacts of TCDF on wildlife and ecosystems. Research indicates that TCDF can bioaccumulate in aquatic organisms, leading to adverse effects on fish and avian species through AhR (Aryl hydrocarbon receptor) mediated mechanisms . The assessment of ecological risks often requires evaluating the combined effects of multiple contaminants, including other dioxins and furans.

Toxic Equivalency Factors (TEFs) for Dioxins and Furans

| Compound | TEF Value |

|---|---|

| 2,3,7,8-TCDD | 1 |

| 2,3,4,7,8-PeCDF | 0.5 |

| 2,3,7,8-TCDF | 0.1 |

| 1,2,3,7,8-PeCDF | 0.01 |

Summary of Health Effects Observed in Animal Studies

| Study Type | Observed Effects | Species |

|---|---|---|

| Long-term feeding studies | Liver tumors | Rats |

| Skin application studies | Increased incidence of fibrosarcomas | Mice |

| Developmental toxicity studies | Thyroid adenomas | Female Mice |

作用机制

2,3,7,8-四氯二苯并呋喃的毒性作用是通过它与芳香烃受体 (AhR) 的相互作用介导的。 与 AhR 结合后,它会激活多种 I 相和 II 相异生物代谢酶基因的表达,例如 CYP1A1 基因 。 这种激活会导致各种生化和毒性作用,包括氧化应激和潜在的致癌性 。

相似化合物的比较

2,3,7,8-四氯二苯并呋喃是多氯二苯并呋喃 (PCDF) 这一更广泛家族的一部分,该家族包括具有不同数量和位置的氯原子的化合物。类似的化合物包括:

2,3,7,8-四氯二苯并-对-二恶英 (TCDD): 以其高毒性和环境持久性而闻名.

其他 PCDF: 例如 1,2,3,4-四氯二苯并呋喃和 1,2,3,7,8-五氯二苯并呋喃,它们具有相似的毒理学特性,但氯取代模式不同.

生物活性

2,3,7,8-Tetrachlorodibenzofuran (TCDF) is a member of the polychlorinated dibenzofurans (PCDFs) family and is recognized for its potent biological activity and toxicological implications. This article delves into the biological effects of TCDF, emphasizing its pharmacokinetics, mechanisms of action, and health effects based on diverse research findings.

TCDF is a colorless crystalline solid that is sparingly soluble in most organic solvents and essentially insoluble in water. Its stability to heat and chemical degradation makes it a persistent environmental contaminant. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 322.4 g/mol |

| Solubility | Sparingly soluble in organic solvents; insoluble in water |

| Stability | Stable to heat, acids, and alkali; degrades under UV light |

Pharmacokinetics

Research indicates that TCDF undergoes significant absorption and bioaccumulation in animal models. A study on rats showed that following a single subcutaneous injection of TCDF, peak concentrations were observed in the liver and adipose tissues after several days. The half-life (T1/2) of TCDF in liver tissue was approximately 13.6 days, while in adipose tissue it was about 24.5 days .

Key Findings:

- Absorption : 90% absorption within 3 days post-injection.

- Distribution : Peak liver concentration after 3 days was 4.7 ng/g wet weight.

- Induction of Liver Enzymes : Maximum induction of ethoxyresorufin O-deethylase (EROD) activity was observed at 14-fold increase after administration of 300 ng TCDF/kg body weight .

Toxicological Impact

TCDF exhibits a range of toxicological effects primarily through its interaction with the aryl hydrocarbon receptor (AhR). This interaction leads to alterations in gene expression and cellular responses, contributing to various health issues:

- Carcinogenicity : TCDF is classified as a possible human carcinogen based on animal studies that demonstrated tumorigenesis at high exposure levels .

- Immunotoxicity : Research has shown that TCDF can induce immunosuppression by affecting thymus function and antibody production in exposed animals .

- Reproductive Toxicity : Although no significant reproductive effects were noted at lower doses in male mice, higher doses have been linked to adverse reproductive outcomes .

TCDF's biological activity is primarily mediated through the AhR pathway:

- Gene Expression Modulation : Activation of AhR leads to transcriptional changes that affect various biological pathways including those involved in metabolic processes and cellular defense mechanisms .

- Inflammation : TCDF exposure has been associated with increased inflammatory responses due to the release of cytokines and chemokines from activated macrophages .

Case Studies

Several case studies highlight the environmental and health impacts of TCDF exposure:

- Environmental Contamination : In regions with historical industrial discharge, elevated levels of TCDF have been linked to increased incidences of chloracne and other systemic disorders among local populations .

- Laboratory Studies : In vitro studies using Hepa1c1c7 mouse hepatoma cells demonstrated significant luciferase induction upon exposure to TCDF, indicating its potency as an AhR agonist .

属性

IUPAC Name |

2,3,7,8-tetrachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMVNVHUTQZITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=CC(=C(C=C3OC2=CC(=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052147 | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] White powder; [MSDSonline] | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 6.92X10-4 mg/l @ 26 °C | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000153 [mmHg] | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The AH receptor is a ligand-activated transcription factor and member of a growing family of homologous proteins implicated in development. In this study we have characterized the actions of 2,3,7,8-tetrachlorodibenzofuran, a well-studied AH receptor ligand, and the expression of AH receptor receptor and selected AH receptor signal transduction pathway genes in the developing mouse mammary gland. High levels of AH receptor protein were observed in the mammary glands of C57Bl/6J (AH receptor +/+) mice during estrous-stimulated growth and branching of terminal end buds (TEBs). Comparative analysis of mammary gland development in AH receptor -/- and +/+ littermates revealed a 50% reduction in TEBs and an increase in blunt-ended terminal ducts in the AH receptor null animals. Treatment of mammary glands, removed from estrogen/progesterone-primed C57Bl/6J mice and maintained in organ culture, with 2,3,7,8-tetrachlorodibenzofuran suppressed lobule development (greater than twofold decreases in lobule number and size), with a concomitant suppression of DNA synthesis, as judged by a 35 to 45% decrease in [3H]thymidine incorporation in the TEBs. Immunohistochemical staining patterns for AH receptor, aryl hydrocarbon nuclear translocator (ARNT; the heterodimerization partner of AH receptor), and two AH receptor-regulated genes, Cyp1A1 and Cyp1B1, were similar and not altered by treatment of mammary glands in organ culture with 2,3,7,8-tetrachlorodibenzofuran. The observed differences in the development of mammary glands from AH receptor +/+ and -/- mice, associated expression of the AH receptor protein with hormone-dependent lobule development, and suppressive actions of 2,3,7,8-tetrachlorodibenzofuran support the position that, in C57Bl/6J mice, development of the mammary gland is at least in part AH receptor dependent. Development occurs in the absence of exogenous AH receptor ligand, suggesting that the unoccupied receptor may function to support the proliferative stages required for full lobule development., 2,3,7,8-Tetrachlorodibenzo-p-dioxin is a common environmental pollutant causing public concern. Its toxic effects include disruption of the immune, endocrine, and reproductive systems, impairment of fetal development, carcinogenicity, and lethality in rodents. Here, we report that 2,3,7,8-tetrachlorodibenzo-p-dioxin induces apoptosis in two cultured human leukemic lymphoblastic T cell lines. This cell death was found not to be dependent on an aryl hydrocarbon receptor and to be inhibited by the inhibitor of tyrosine kinases and caspases. Apoptosis-linked c-Jun N-terminal kinase is rapidly activated in these cells by the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. A dominant-negative mutant of c-Jun N-terminal kinase prevented cell death in the treatment with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Furthermore, 2,3,7,8-tetrachlorodibenzo-p-dioxin decreases the Bcl-2 protein level in these cell lines. These findings will help in the understanding of the molecular mechanism underlying 2,3,7,8-tetrachlorodibenzo-p-dioxin-mediated immunotoxicity., Although higher concentrations are required to achieve observable effects, the immunotoxic profile of the /polychlorinated dibenzofurans (PCDFs)/ is similar in nature to that described for /2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD)/. In fact, most of what is known regarding the immunotoxicity of the PCDF's in animal models has been learned during structure-activity relationship studies comparing TCDD to congeners of the dibenzofurans. TCDF (tetrachlorodibenzofuran) exposure in most species is associated with thymic atrophy and in guinea pigs it has been show to suppress the /delayed hypersensitivity response/ and lymphoproliferative responses to /phytohemagglutinin/ and /lipopolysaccharide/. Suppression of the /plaque-forming cell/ response to /sheep red blood cells/ after exposure to severe PCDF congeners has also been reported. /Polychlorinated dibenzofurans/, Halogenated aromatic hydrocarbon (HAH) compounds- /including/... polychlorinated dibenzofurans (PCDFs)-constitute a group of structurally related chemicals that induce similar toxic responses in experimental animals. ...The toxicity of some of the more active... isomers has been related to their ability to bind to a specific receptor protein, the Ah receptor, with subsequent translocation to the nucleus and induction of activation of several genes. It is thought that both immunotoxicity and carcinogenicity of HAH are related to and mediated by the receptor. HAHs are reported to promote and inhibit carcinogenesis initiated by other neoplasia-inducing agents, and it is thought that their promoter property may be related to immunotoxicity. Initial evidence on the effect of HAH on the immune system stems from the fact that exposure to high levels resulted in thymic atrophy. HAH compounds have also been shown to increase mortality among mice infected with several microorganisms, implying decreased resistance to infections. Studies of HAH exposure to decreased T-cell (CTL) activity but not with NK-cell activity or macrophage cytotoxicity. The number of peritoneal exudate macrophages is diminished in mice following exposure to HAH. A large number of studies have been performed to assess the effects of HAH exposure on humoral immunity in rodents; effects noted are reduction in the number of splenic antibody-producing cells following sensitization with sheep red blood cells (SRBC), suppression of the antibody response to SRBC, and reduction of serum antibody titers to a wide range of antigens, including tetanus toxoid and certain viruses. Inconsistent effects on levels of serum IgM, IgG, and IgA, and direct effects on B-cell differentiation in vitro have been reported. ... /Halogenated aromatic hydrocarbons/ | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from 2,2,4-trimethylpentane | |

CAS No. |

51207-31-9, 89059-46-1 | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51207-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051207319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzofuran, 2,3,7,8-tetrachloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-Tetrachlorodibenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZJ41GQI5D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

227-228 °C | |

| Record name | 2,3,7,8-TETRACHLORODIBENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4306 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。